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Compound of Interest

Compound Name: m-Cresol, 6-heptyl-

Cat. No.: B1675969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 6-heptyl-m-cresol (also known as 3-methyl-6-heptylphenol). Due to the limited availability of

direct experimental data for this specific compound, this document presents predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on

established spectroscopic principles and data from structurally analogous compounds. Detailed

experimental protocols for acquiring such spectra are also provided to guide researchers in

their analytical endeavors.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-heptyl-m-cresol. These

predictions are derived from computational models and analysis of similar alkylated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 6-Heptyl-m-cresol (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.95 d 1H Ar-H

~6.70 d 1H Ar-H

~6.65 s 1H Ar-H

~4.80 s 1H -OH

~2.55 t 2H Ar-CH₂-

~2.25 s 3H Ar-CH₃

~1.55 quint 2H -CH₂-

~1.30 m 8H -(CH₂)₄-

~0.88 t 3H -CH₃

Table 2: Predicted ¹³C NMR Data for 6-Heptyl-m-cresol (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~154.0 C-OH

~139.0 C-CH₃ (aromatic)

~130.0 C-H (aromatic)

~128.0 C-CH₂ (aromatic)

~121.0 C-H (aromatic)

~115.0 C-H (aromatic)

~35.0 Ar-CH₂-

~31.8 -CH₂-

~31.5 -CH₂-

~29.2 -CH₂-

~29.1 -CH₂-

~22.6 -CH₂-

~21.5 Ar-CH₃

~14.1 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 6-heptyl-m-cresol is expected to show characteristic absorption bands for

the phenolic hydroxyl group, the aromatic ring, and the alkyl chain.

Table 3: Predicted IR Absorption Bands for 6-Heptyl-m-cresol
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3050-3000 Medium C-H stretch (aromatic)

~2955, 2925, 2855 Strong C-H stretch (aliphatic)

~1610, 1500 Medium-Strong C=C stretch (aromatic ring)

~1465 Medium C-H bend (aliphatic)

~1230 Strong C-O stretch (phenol)

~820 Strong
C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 6-heptyl-m-cresol is predicted to show a

molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the

alkyl chain.

Table 4: Predicted Key Mass Spectrometry Fragments for 6-Heptyl-m-cresol

m/z Predicted Fragment Ion

206 [M]⁺ (Molecular Ion)

191 [M - CH₃]⁺

135 [M - C₅H₁₁]⁺ (Benzylic cleavage)

121 [C₇H₇O]⁺ (McLafferty rearrangement product)

107 [C₇H₇O]⁺ (Benzylic cleavage)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
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Synthesis of 6-Heptyl-m-cresol
A plausible synthetic route for 6-heptyl-m-cresol involves a two-step process:

Friedel-Crafts Acylation: Reaction of m-cresol with heptanoyl chloride in the presence of a

Lewis acid catalyst (e.g., AlCl₃) to form 2-heptanoyl-5-methylphenol.[1][2]

Clemmensen Reduction: Reduction of the resulting ketone using amalgamated zinc and

hydrochloric acid to yield 6-heptyl-m-cresol.[3][4]

Plausible synthesis route for 6-heptyl-m-cresol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-heptyl-m-cresol in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16

ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with a spectral width of

approximately 220 ppm.

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

Accumulate several thousand scans to obtain a spectrum with adequate signal-to-noise.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17729232/
https://webbook.nist.gov/cgi/inchi?ID=C1745819&Type=IR-SPEC&Index=0
https://www.nmrdb.org/new_predictor/
https://www.researchgate.net/figure/The-FTIR-spectra-of-2-ethyl-phenol-red-line-and-2-n-butyl-phenol-blue-line-in-the_fig4_269705068
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra to

the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy
Sample Preparation: Place a small drop of the neat liquid sample of 6-heptyl-m-cresol

between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 6-heptyl-m-cresol in a volatile organic

solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Use a standard electron energy of 70 eV for ionization.

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300

amu.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the molecule. The relative abundances of the fragment ions provide

valuable structural information.

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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